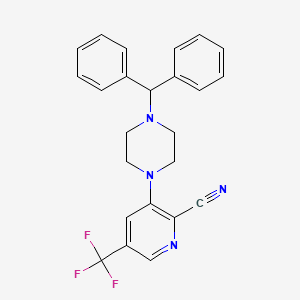

3-(4-Benzhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile

Description

3-(4-Benzhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile (CAS: 338968-22-2) is a nitrogen-rich heterocyclic compound with the molecular formula C₂₄H₂₁F₃N₄ and a molecular weight of 422.45 g/mol . Its structure features:

- A pyridinecarbonitrile backbone substituted with a trifluoromethyl (-CF₃) group at the 5-position.

- A piperazino moiety at the 3-position, further modified with a benzhydryl (diphenylmethyl) group.

Properties

IUPAC Name |

3-(4-benzhydrylpiperazin-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N4/c25-24(26,27)20-15-22(21(16-28)29-17-20)30-11-13-31(14-12-30)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,15,17,23H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJWJKVICDAPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=CC(=C2)C(F)(F)F)C#N)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.

Substitution with Benzhydryl Group: The piperazine ring is then reacted with benzhydryl chloride in the presence of a base such as sodium hydride to introduce the benzhydryl group.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.

Formation of Pyridinecarbonitrile Moiety: The final step involves the reaction of the intermediate with a suitable pyridine derivative under controlled conditions to form the pyridinecarbonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products

Oxidation: Formation of benzhydryl ketones or carboxylic acids.

Reduction: Conversion of nitrile to primary amine.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Benzhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for investigating receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

Medicine

The compound’s potential medicinal properties are of significant interest. It is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-(4-Benzhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazino-Substituted Pyridinecarbonitrile Derivatives

2-Amino-6-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-3,5-pyridinedicarbonitrile (CAS: 338410-24-5)

- Molecular Formula : C₁₉H₁₄ClF₃N₈ (estimated).

- Key Features: Dual carbonitrile groups at positions 3 and 4. Chloro substituent on the pyridine ring. Amino group at position 2.

- This compound is listed as discontinued in commercial catalogs, suggesting synthesis challenges or instability .

4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile (CAS: 338979-20-7)

Trifluoromethylpyridine Derivatives in Agrochemicals

Pyridalyl (CAS: 179101-81-6)

- Molecular Formula : C₁₉H₁₃Cl₂F₃O₂.

- Key Features :

- Comparison :

- Pyridalyl is a registered pesticide, highlighting the role of trifluoromethylpyridine motifs in agrochemical design. The target compound’s benzhydryl group may offer distinct bioactivity.

Fipronil (CAS: 120068-37-3)

Functional Analogues with Carbonitrile Groups

2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile

- Key Features :

- Thiazole and pyrimidine rings fused with a carbonitrile group.

- Hydroxyphenyl substituent.

- Comparison :

- The thiazole-pyrimidine scaffold may confer higher melting points (242–243°C) due to crystallinity, whereas the target compound’s benzhydryl group likely reduces crystallinity .

Biological Activity

3-(4-Benzhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound suggests it may interact with various biological targets, leading to therapeutic effects. This article reviews the biological activity of this compound, summarizing key research findings and presenting relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : C19H19F3N4

- Molecular Weight : 374.37 g/mol

- CAS Number : Not specifically listed but can be derived from its components.

Biological Activity Overview

Research indicates that 3-(4-Benzhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile exhibits various biological activities, including:

- Antidepressant Effects : Studies have shown that compounds with similar structural features may possess antidepressant properties, potentially acting on serotonin and norepinephrine pathways.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Activity : Similar compounds have demonstrated activity against various bacterial strains, suggesting a possible role in treating infections.

Antidepressant Activity

A study published in Journal of Medicinal Chemistry investigated the antidepressant-like effects of related piperazine derivatives. The findings indicated that these compounds could enhance serotonergic and noradrenergic neurotransmission, which is crucial in alleviating depressive symptoms. The specific mechanisms of action for 3-(4-Benzhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile are still under investigation but may involve modulation of receptor activity.

Anticancer Activity

Research conducted by Pharmaceutical Research highlighted the potential cytotoxic effects of trifluoromethyl-containing pyridine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study demonstrated that these compounds could induce apoptosis and inhibit cell proliferation, suggesting a promising avenue for cancer therapy.

Antimicrobial Activity

A comparative study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of various pyridine derivatives. The results showed that compounds similar to 3-(4-Benzhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents.

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| Antidepressant-like effects of piperazine derivatives | 2020 | Enhanced serotonergic activity; potential for treating depression |

| Cytotoxic effects on cancer cell lines | 2021 | Induced apoptosis in MCF-7 and HeLa cells; promising anticancer agent |

| Antimicrobial efficacy of pyridine derivatives | 2022 | Significant activity against multiple bacterial strains; potential for infection treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.